4-(Trifluoromethyl)oxazole-2-carboxylic acid 4-(Trifluoromethyl)oxazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211580-23-2
VCID: VC11662498
InChI: InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
SMILES: C1=C(N=C(O1)C(=O)O)C(F)(F)F
Molecular Formula: C5H2F3NO3
Molecular Weight: 181.07 g/mol

4-(Trifluoromethyl)oxazole-2-carboxylic acid

CAS No.: 1211580-23-2

VCID: VC11662498

Molecular Formula: C5H2F3NO3

Molecular Weight: 181.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)oxazole-2-carboxylic acid - 1211580-23-2

Description

4-(Trifluoromethyl)oxazole-2-carboxylic acid is an organic compound featuring a trifluoromethyl group attached to an oxazole ring, which also contains a carboxylic acid group . The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it useful in various chemical applications.

Key Identifiers:

  • Product Name: 4-(Trifluoromethyl)oxazole-2-carboxylic acid

  • CAS: 1211580-23-2

  • MDL: MFCD28098432

  • Formula: C5H2F3NO3

  • Molecular Weight: 181.07 g/mol

  • IUPAC Name: 4-(trifluoromethyl)oxazole-2-carboxylic acid

Synthesis

While specific synthetic routes for 4-(Trifluoromethyl)oxazole-2-carboxylic acid are not detailed in the provided documents, the synthesis of related compounds such as 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid generally involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Condensation

  • Heterocyclization

Potential Applications and Research

While the search results do not directly specify applications for 4-(Trifluoromethyl)oxazole-2-carboxylic acid, they do highlight research and applications for related trifluoromethyl-containing compounds:

  • HDAC Inhibitors: Research into metabolically stable histone deacetylase (HDAC) inhibitors has explored trifluoromethyl ketone-based molecules (TFMKs) and their variants. Incorporating a carbonyl functional group can increase metabolic stability .

  • MbtI Inhibitors: Trifluoromethyl moieties have been used in the synthesis of compounds inhibiting Mycobacterium tuberculosis (Mtb) MbtI, an enzyme involved in mycobactin biosynthesis . For example, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid was found to be a potent MbtI inhibitor .

  • Anti-inflammatory agents: Trisubstituted oxazoles have been studied for their anti-inflammatory properties .

Safety and Handling

Safety data for 4-(Trifluoromethyl)oxazole-2-carboxylic acid may not be readily available online . It is recommended to request a Safety Data Sheet (SDS) from the supplier or manufacturer before handling the material .

Related Compounds

Other related compounds include:

  • 4-(Trifluoromethyl)furan-2-carboxylic Acid

  • 5-Ethoxy-4-trifluoromethyl-oxazole-2-carboxylic acid benzyl ester

  • 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid

CAS No. 1211580-23-2
Product Name 4-(Trifluoromethyl)oxazole-2-carboxylic acid
Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
IUPAC Name 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
Standard InChI InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
Standard InChIKey HGXAYWNAZDZJIM-UHFFFAOYSA-N
SMILES C1=C(N=C(O1)C(=O)O)C(F)(F)F
Canonical SMILES C1=C(N=C(O1)C(=O)O)C(F)(F)F
PubChem Compound 105439154
Last Modified Nov 23 2023

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